molecular formula C13H19BrO3 B1320779 Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- CAS No. 121537-55-1

Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]-

Cat. No.: B1320779
CAS No.: 121537-55-1
M. Wt: 303.19 g/mol
InChI Key: ALQCMVLZSDVCQF-UHFFFAOYSA-N
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Description

Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- is an organic compound with the molecular formula C13H19BrO3. It is a derivative of benzene, where the benzene ring is substituted with a [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl] group. This compound is of interest due to its unique structure, which includes multiple ethoxy linkages and a bromine atom, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- typically involves the reaction of benzyl alcohol with 2-bromoethanol in the presence of a base such as sodium hydroxide. This reaction forms benzyl 2-bromoethyl ether, which is then further reacted with ethylene glycol under acidic conditions to introduce the ethoxy groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Substitution: Benzene, [[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]methyl]-, Benzene, [[2-[2-(2-cyanoethoxy)ethoxy]ethoxy]methyl]-, etc.

    Oxidation: Benzene, [[2-[2-(2-formylethoxy)ethoxy]ethoxy]methyl]-, Benzene, [[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]methyl]-, etc.

    Reduction: Benzene, [[2-[2-(2-ethoxy)ethoxy]ethoxy]methyl]-.

Mechanism of Action

The mechanism of action of Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- involves its ability to undergo nucleophilic substitution reactions, which can modify its structure and reactivityThe ethoxy linkages provide flexibility and solubility, making it a useful intermediate in organic synthesis .

Comparison with Similar Compounds

  • Benzene, [[2-[2-(2-chloroethoxy)ethoxy]ethoxy]methyl]-
  • Benzene, [[2-[2-(2-iodoethoxy)ethoxy]ethoxy]methyl]-
  • Benzene, [[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]methyl]-

Comparison: Benzene, [[2-[2-(2-bromoethoxy)ethoxy]ethoxy]methyl]- is unique due to the presence of the bromine atom, which is more reactive in nucleophilic substitution reactions compared to chlorine, iodine, or fluorine. This makes it a more versatile intermediate for introducing various functional groups. Additionally, the multiple ethoxy linkages provide enhanced solubility and flexibility compared to similar compounds with fewer ethoxy groups .

Properties

IUPAC Name

2-[2-(2-bromoethoxy)ethoxy]ethoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO3/c14-6-7-15-8-9-16-10-11-17-12-13-4-2-1-3-5-13/h1-5H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQCMVLZSDVCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601831
Record name ({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121537-55-1
Record name ({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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